molecular formula C18H34S B12542369 Hexadecane, 1-(ethynylthio)- CAS No. 143570-83-6

Hexadecane, 1-(ethynylthio)-

Cat. No.: B12542369
CAS No.: 143570-83-6
M. Wt: 282.5 g/mol
InChI Key: ASTSLEZURJZWTB-UHFFFAOYSA-N
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Description

Hexadecane, 1-(ethynylthio)- is an organic compound that belongs to the class of alkanes It consists of a hexadecane backbone with an ethynylthio group attached to one of its carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecane, 1-(ethynylthio)- typically involves the reaction of hexadecane with an ethynylthio reagent under specific conditions. One common method is the nucleophilic substitution reaction where hexadecane is treated with an ethynylthio compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of Hexadecane, 1-(ethynylthio)- may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexadecane, 1-(ethynylthio)- can undergo various chemical reactions, including:

    Oxidation: The ethynylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The ethynylthio group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hexadecane.

    Substitution: Various substituted hexadecane derivatives.

Scientific Research Applications

Hexadecane, 1-(ethynylthio)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Hexadecane, 1-(ethynylthio)- involves its interaction with specific molecular targets. The ethynylthio group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Hexadecane, 1-(ethynylthio)- can be compared with other similar compounds such as:

    Hexadecane, 1-(ethenyloxy)-: Similar in structure but with an ethenyloxy group instead of an ethynylthio group.

    Hexadecane, 1-(methylthio)-: Contains a methylthio group instead of an ethynylthio group.

    Hexadecane, 1-(propynylthio)-: Contains a propynylthio group instead of an ethynylthio group.

Properties

CAS No.

143570-83-6

Molecular Formula

C18H34S

Molecular Weight

282.5 g/mol

IUPAC Name

1-ethynylsulfanylhexadecane

InChI

InChI=1S/C18H34S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h2H,3,5-18H2,1H3

InChI Key

ASTSLEZURJZWTB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC#C

Origin of Product

United States

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